Methyl 4-({[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]carbamoyl}formamido)benzoate is a complex organic compound with significant chemical and biological properties. This compound is classified as a benzoate derivative and features a unique structure that incorporates elements from both benzofuran and dimethylamino groups. The systematic name reflects its intricate molecular architecture, which is crucial for its potential applications in medicinal chemistry and drug development.
Methyl 4-({[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]carbamoyl}formamido)benzoate belongs to the class of benzoates and can be further categorized under heterocyclic compounds due to the presence of benzofuran. It exhibits characteristics typical of both amides and esters, making it an interesting subject for study in organic chemistry.
The synthesis of methyl 4-({[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]carbamoyl}formamido)benzoate typically involves multi-step reactions that integrate various functional groups. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Techniques like chromatography may be used for purification after synthesis.
The molecular structure of methyl 4-({[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]carbamoyl}formamido)benzoate can be represented using structural formulas that highlight its functional groups:
The compound's InChI key is OUIIKVHQFHQMDL-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications. The canonical SMILES representation is CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C4=CC5=C(C=C4)OCC5)C(=O)OC .
Methyl 4-({[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]carbamoyl}formamido)benzoate can participate in various chemical reactions:
The reactivity of this compound is largely influenced by its functional groups, which dictate its behavior in different chemical environments.
The mechanism of action for methyl 4-({[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]carbamoyl}formamido)benzoate primarily relates to its interactions within biological systems:
Studies on similar compounds suggest that modifications in the benzofuran structure can significantly impact biological activity, making this compound a candidate for further pharmacological investigation.
Methyl 4-({[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]carbamoyl}formamido)benzoate possesses several notable physical properties:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming these properties .
Methyl 4-({[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]carbamoyl}formamido)benzoate has potential applications in:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3